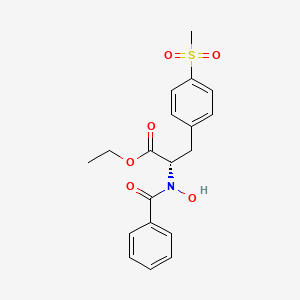

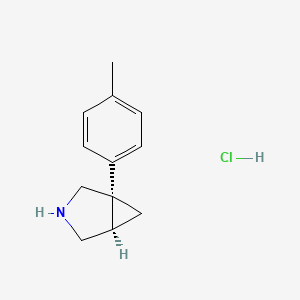

![molecular formula C16H19FN4O3 B1141115 2-(2-Aminopropan-2-yl)-N-[(4-fluorophenyl)methyl]-5-hydroxy-6-oxo-1-(trideuteriomethyl)pyrimidine-4-carboxamide CAS No. 1189508-85-7](/img/structure/B1141115.png)

2-(2-Aminopropan-2-yl)-N-[(4-fluorophenyl)methyl]-5-hydroxy-6-oxo-1-(trideuteriomethyl)pyrimidine-4-carboxamide

描述

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions, including the use of water-mediated synthesis methods for constructing complex pyrimidine derivatives. Such synthesis typically employs three-component reactions, combining malonamide, aldehyde, and malononitrile in the presence of a base at room temperature. These methods are advantageous for their mild reaction conditions and the ability to introduce various functional groups into the pyrimidine core, enabling the exploration of a wide range of biological activities (Jayarajan et al., 2019).

Molecular Structure Analysis

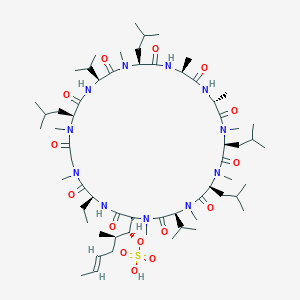

The molecular structures of pyrimidine derivatives reveal significant insights into their potential interactions with biological targets. Crystallographic studies show that these compounds can exhibit planar configurations and are capable of forming hydrogen-bonded networks, which are crucial for their biological activities. The arrangement and electronic structure of the pyrimidine ring, along with substituents like fluorophenyl groups, play a vital role in determining their binding affinity and specificity towards biological receptors (Trilleras et al., 2009).

Chemical Reactions and Properties

Pyrimidine derivatives undergo various chemical reactions, enabling the introduction of diverse functional groups. These reactions are pivotal for tailoring the chemical properties of these compounds to enhance their biological efficacy. For instance, methylation reactions at specific positions on the pyrimidine ring can significantly impact their analgesic properties, highlighting the importance of chemical modifications in drug development processes (Ukrainets et al., 2015).

科学研究应用

Synthetic Methodologies and Chemical Modifications

Research efforts have been directed toward synthesizing and modifying pyrimidine derivatives to optimize biological properties and explore their potential applications. For example, the modification of pyridine and pyrimidine moieties in molecules like N-(benzyl)-2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamides has been explored to enhance their analgesic properties. This includes strategies such as methylation at specific positions on the pyrimidine ring to increase biological activity, particularly for derivatives with para-substituted groups, indicating the importance of structural modifications for achieving desired pharmacological effects (Ukrainets, Gorokhova, Sydorenko, & Taran, 2015).

Biological Activity and Anticancer Research

Studies have also focused on the synthesis of pyrimidine derivatives for potential anticancer applications. For instance, compounds synthesized through water-mediated reactions involving N1,N3-di(pyridin-2-yl)-malonamide, aldehyde, and malononitrile were investigated for their non-linear optical (NLO) properties and molecular docking analyses. Such studies highlight the relevance of pyrimidine derivatives in inhibiting tubulin polymerization, which is crucial for anticancer activity (Jayarajan, Satheeshkumar, Kottha, Subbaramanian, Sayın, & Vasuki, 2019).

Chemical Properties and Interactions

The structural analysis of pyrimidine derivatives, such as the study on methyl 2-[2-(benzyloxycarbonyl)aminopropan-2-yl]-5-hydroxy-1-methyl-6-oxo-1,6-dihydropyrimidine-4-carboxylate, reveals intricate details about their chemical properties, including hydrogen bonding patterns and molecular conformations. These insights are valuable for understanding the interactions that govern the compound's behavior in biological systems and its potential utility in drug design (Shang, Tao, Ha, & Yu, 2012).

属性

IUPAC Name |

2-(2-aminopropan-2-yl)-N-[(4-fluorophenyl)methyl]-5-hydroxy-6-oxo-1-(trideuteriomethyl)pyrimidine-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19FN4O3/c1-16(2,18)15-20-11(12(22)14(24)21(15)3)13(23)19-8-9-4-6-10(17)7-5-9/h4-7,22H,8,18H2,1-3H3,(H,19,23)/i3D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQLZTHZLYFFVIJ-HPRDVNIFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=NC(=C(C(=O)N1C)O)C(=O)NCC2=CC=C(C=C2)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N1C(=O)C(=C(N=C1C(C)(C)N)C(=O)NCC2=CC=C(C=C2)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19FN4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Aminopropan-2-yl)-N-[(4-fluorophenyl)methyl]-5-hydroxy-6-oxo-1-(trideuteriomethyl)pyrimidine-4-carboxamide | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

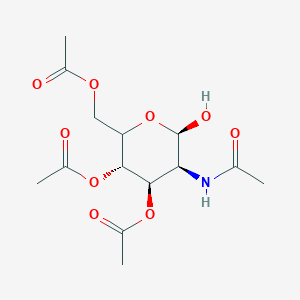

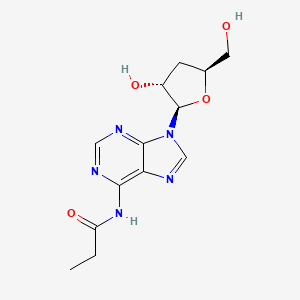

![(3S,4S)-3-Hexyl-4-[(2S)-2-[[tris(1-methylethyl)silyl]oxy]tridecyl]-2-oxetanone](/img/structure/B1141040.png)